3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid
Description
Properties
IUPAC Name |
3-fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-12(5-16-6-12)7-17-10-3-2-8(11(14)15)4-9(10)13/h2-4H,5-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJINDCACIYIRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=C(C=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-hydroxybenzoic acid.
Formation of the Methyloxetanyl Moiety: The hydroxyl group of 3-fluoro-4-hydroxybenzoic acid is reacted with 3-methyloxetan-3-ylmethanol under suitable conditions to form the methyloxetanyl ether linkage.
Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can undergo esterification reactions to form esters.
Reduction and Oxidation: The compound can be reduced or oxidized under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Esterification: Reagents such as alcohols and acid catalysts (e.g., sulfuric acid) are used.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly employed.
Major Products Formed
Substitution Reactions: Substituted aromatic compounds with various functional groups.
Esterification: Ester derivatives of this compound.
Reduction and Oxidation: Reduced or oxidized forms of the original compound.
Scientific Research Applications
3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid is a fluorinated benzoic acid derivative with the molecular formula and a molecular weight of 240.23 g/mol . It contains a fluoro group and a methyloxetanyl moiety, which contribute to its reactivity and binding affinity with target molecules.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block in organic synthesis for preparing complex molecules.
- Biology It is investigated for its potential biological activities and interactions with biomolecules.
- Medicine It is explored for potential therapeutic applications, including as a precursor for drug development.
- Industry It is utilized in developing specialty chemicals and materials.
Biological Activities
This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecular targets. Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity Preliminary studies suggest that derivatives of fluorinated benzoic acids can possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against specific pathogens.
- Anti-inflammatory Effects Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases.
- Enzyme Inhibition The compound's mechanism may involve the inhibition of specific enzymes, which could be relevant in the context of diseases where enzyme dysregulation is a factor.
The fluoro group enhances nucleophilic aromatic substitution reactions, while the methyloxetanyl moiety may influence the compound's binding affinity to target proteins, potentially modulating their activity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.
Chemical Reactions
This compound undergoes various chemical reactions:
- Nucleophilic Aromatic Substitution The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
- Esterification The carboxylic acid group can undergo esterification reactions to form esters. Reagents such as alcohols and acid catalysts (e.g., sulfuric acid) are used.
- Reduction and Oxidation The compound can be reduced or oxidized under appropriate conditions to form different derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly employed.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group and methyloxetanyl moiety contribute to its reactivity and binding affinity with target molecules. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related benzoic acid derivatives (Table 1), focusing on substituent effects, physicochemical properties, and biological activity.
Table 1 : Comparison of 3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid with analogs.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom at the 3-position (electron-withdrawing) increases the benzoic acid’s acidity compared to non-fluorinated analogs like 4-Benzyloxy-3-methoxybenzoic acid . The oxetane group, a strained ether, balances hydrophilicity and lipophilicity, enhancing bioavailability relative to bulkier benzyl or methoxyethoxy substituents .
Toxicity and Bioactivity
- Positional Effects : Ortho-substituted benzoic acids (e.g., 2,4,6-trihydroxybenzoic acid) exhibit higher toxicity (EC₅₀ = 10 mmol/L) due to enhanced reactivity, while meta- and para-substituted derivatives like the target compound are less toxic .
- Fluorine Impact: Fluorine’s electronegativity reduces metabolic degradation, extending half-life compared to non-fluorinated analogs (e.g., 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic Acid) .
Biological Activity
3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid (CAS No. 1402232-75-0) is a fluorinated benzoic acid derivative characterized by its unique methyloxetanyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecular targets. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.
- Molecular Formula : C12H13FO4
- Molecular Weight : 240.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluoro group enhances nucleophilic aromatic substitution reactions, while the methyloxetanyl moiety may influence the compound's binding affinity to target proteins, potentially modulating their activity .
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of fluorinated benzoic acids can possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against specific pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases.
- Enzyme Inhibition : The compound's mechanism may involve the inhibition of specific enzymes, which could be relevant in the context of diseases where enzyme dysregulation is a factor.
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound.
Table 1: Comparison of Biological Activities with Related Compounds
Synthesis and Applications
The synthesis of this compound typically begins with commercially available precursors such as 3-fluoro-4-hydroxybenzoic acid. The synthetic route involves forming the methyloxetanyl ether linkage through reaction with 3-methyloxetan-3-ylmethanol under optimized conditions.
This compound serves as a building block in organic synthesis and has potential applications in medicinal chemistry, particularly in developing active pharmaceutical ingredients (APIs) for treating neurological disorders like Alzheimer's disease .
Q & A
Q. Table 1: Comparative Bioactivity of Fluorinated Benzoic Acid Derivatives
| Compound | IC (µM) | Target Enzyme | Reference |
|---|---|---|---|
| 3-Fluoro-4-methylbenzoic acid | 12.5 | COX-2 | |
| 3-Fluoro-4-(trifluoromethoxy)benzoic acid | 5.8 | COX-2 |
Basic: What analytical methods ensure purity and stability during storage?
Answer:
- HPLC-DAD : Monitors degradation products (e.g., hydrolysis of the oxetane ring).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under storage conditions .
Advanced: How does the compound react under oxidative or reductive conditions?
Answer:
- Oxidation : The oxetane ring is stable, but the methoxy group may oxidize to a carbonyl under strong conditions (e.g., KMnO).
- Reduction : Catalytic hydrogenation reduces aromatic fluorine only under extreme conditions .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential volatile by-products .
Advanced: How is this compound utilized in drug discovery pipelines?
Answer:
- Intermediate Synthesis : Serves as a scaffold for kinase inhibitors or GPCR modulators.
- Prodrug Design : The carboxylic acid group is esterified to improve oral bioavailability .
Advanced: What computational tools aid in studying its interactions with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
